4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-2-5-13-11(6-9)14-8-10-3-4-12-7-10/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZYAVHAGLGAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Synthesis of 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine
Retrosynthetic Analysis and Key Disconnection Strategies
The synthesis of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine can be approached by disconnecting the molecule at key positions to identify readily available or easily synthesizable starting materials. The most logical retrosynthetic strategies focus on the formation of the C-N bond between the pyridine (B92270) core and the pyrrolidine (B122466) side chain.
Two primary disconnection points are considered:
Disconnection of the exocyclic C-N bond: This is the most strategically sound approach. It severs the bond between the nitrogen of the 2-amino group and the methylene (B1212753) carbon of the pyrrolidin-3-ylmethyl moiety. This leads to two key precursors: 4-methylpyridin-2-amine and a reactive derivative of the pyrrolidin-3-ylmethyl group, such as an aldehyde (for reductive amination) or a halide (for nucleophilic substitution). This strategy is advantageous as it utilizes the inherent nucleophilicity of the aminopyridine.
Disconnection of the aryl C-N bond: A second strategy involves cleaving the bond between the pyridine ring (C2) and the amino nitrogen. This approach, typical of Buchwald-Hartwig amination reactions, would require a 2-halo-4-methylpyridine (e.g., 2-bromo-4-methylpyridine) and (pyrrolidin-3-yl)methanamine . While a powerful method for forming aryl amines, this approach is often more complex and may require specialized palladium catalysts and ligands, making it a less conventional choice for this specific target compared to the first strategy.
Based on reaction efficiency and the availability of starting materials, the first disconnection strategy is preferred and forms the basis for the subsequent discussion of synthetic pathways.
Multi-step Synthetic Pathways and Reaction Optimization for this compound
Following the primary retrosynthetic disconnection, two principal multi-step pathways emerge for the synthesis of the target compound: reductive amination and nucleophilic substitution.
Pathway I: Reductive Amination
This pathway is one of the most efficient methods for forming amine linkages. It involves the reaction of 4-methylpyridin-2-amine with a suitably protected pyrrolidine-3-carbaldehyde, followed by reduction of the intermediate imine.
Step 1: Imine Formation and Reduction. The reaction begins with the condensation of 4-methylpyridin-2-amine with N-Boc-pyrrolidine-3-carbaldehyde. This is typically performed in a suitable solvent like methanol (B129727) or dichloromethane (B109758) under mildly acidic conditions to facilitate imine formation. The resulting imine is then reduced in situ to the secondary amine.
Step 2: Deprotection. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to yield the final product, this compound.
Reaction Optimization: The efficiency of reductive amination can be optimized by careful selection of the reducing agent. Mild reducing agents are preferred to selectively reduce the imine in the presence of the aldehyde.
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | CH₂Cl₂, room temperature | Mild, highly selective for imines, tolerates a wide range of functional groups. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective, but highly toxic (releases HCN in strong acid). |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | Clean, high-yielding, but may reduce other functional groups. |
This interactive table summarizes common reducing agents used in reductive amination. wikipedia.orgorganic-chemistry.orgorganicreactions.org
Pathway II: Nucleophilic Substitution
This pathway involves the N-alkylation of 4-methylpyridin-2-amine with a pyrrolidine precursor containing a suitable leaving group.
Step 1: N-Alkylation. 4-methylpyridin-2-amine is reacted with a protected pyrrolidine derivative such as tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate or the corresponding tosylate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the acid byproduct.
Step 2: Deprotection. Similar to the first pathway, the Boc group is removed under acidic conditions to afford the target compound.
Reaction Optimization: Key parameters for optimizing the nucleophilic substitution include temperature, choice of base, and the nature of the leaving group. Iodides are more reactive than bromides, which are more reactive than chlorides. Using a stronger, non-nucleophilic base can accelerate the reaction, but care must be taken to avoid side reactions. Over-alkylation is a potential side reaction, though it is less common on the already substituted amino group of the pyridine. researchgate.netwikipedia.org
Innovative Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.
Alternative Solvents and Reagents: For N-alkylation, traditional polar aprotic solvents like DMF can be replaced with greener alternatives. Propylene carbonate, for instance, can serve as both a benign solvent and the alkylating agent precursor, avoiding the need for alkyl halides. nih.gov
Catalytic Methods: Heterogeneous catalysts can be employed for N-alkylation, simplifying product purification and allowing for catalyst recycling. google.com Direct reductive amination using H₂ and a heterogeneous catalyst like Ni is another green approach, as the only byproduct is water. wikipedia.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption, particularly in N-alkylation reactions. Performing these reactions in water under microwave conditions represents a particularly green alternative. rsc.orgresearchgate.net
Atom Economy: The reductive amination pathway generally offers better atom economy than the nucleophilic substitution route, especially if the leaving group in the latter has a high molecular weight. One-pot reductive amination procedures, where the imine is not isolated, further improve process efficiency and reduce waste. sci-hub.se
Synthesis of Precursor Molecules and Intermediate Compounds
Synthesis of 4-methylpyridin-2-amine
Also known as 2-amino-4-picoline, this precursor is commercially available but can also be synthesized. tcichemicals.comlobachemie.com One documented laboratory method involves the dehalogenation of 2-amino-3-chloro-4-methylpyridine. This reaction is carried out by heating with benzoic acid in the presence of copper powder. The crude product is then purified by dissolution in dilute acid, extraction of impurities with an organic solvent, followed by basification to precipitate the purified product. google.comchemicalbook.com
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | 2-amino-3-chloro-4-methylpyridine, benzoic acid | Copper powder, 150 °C | Crude 4-methylpyridin-2-amine | ~89% |
| 2 | Crude product | 1. HCl (aq), 2. Ethyl acetate (B1210297) extraction, 3. NaHCO₃ (aq) | Purified 4-methylpyridin-2-amine | High |
This table outlines a synthetic route to a key precursor. chemicalbook.com
Synthesis of Pyrrolidine Intermediates
The synthesis of the pyrrolidine side-chain precursor typically starts from commercially available materials and involves protection and functional group interconversion. A common starting material is a pyrrolidine-3-carboxylic acid derivative. rsc.org An economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid has also been reported. figshare.com
A general route to obtain the necessary aldehyde or halide is as follows:
Protection: The secondary amine of a pyrrolidine-3-carboxylic acid derivative is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Reduction to Alcohol: The carboxylic acid moiety is reduced to a primary alcohol using a reducing agent like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), yielding tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .
Conversion to Aldehyde or Halide:
For Pathway I (Reductive Amination): The alcohol is oxidized to the aldehyde, tert-butyl 3-formylpyrrolidine-1-carboxylate , using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC).
For Pathway II (Nucleophilic Substitution): The alcohol is converted to a good leaving group. This can be achieved by reaction with thionyl chloride (SOCl₂) to form tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate , or with p-toluenesulfonyl chloride (TsCl) to form the corresponding tosylate.
Molecular Interactions and Target Engagement of 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine
Identification and Characterization of Biological Targets
Thorough searches have not yielded specific biological targets for 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.
Enzyme Inhibition/Activation Studies
There is no available data from in vitro or in vivo studies to suggest that this compound acts as an inhibitor or activator of any specific enzymes. Consequently, no data tables on its potency (e.g., IC50 or EC50 values) or mechanism of enzymatic modulation can be provided.
Receptor Binding Profiling and Affinity Determination
Information regarding the affinity of this compound for any specific biological receptors is not present in the public domain. Therefore, binding affinities (such as Ki or Kd values) and receptor selectivity profiles are unknown.
Protein-Ligand Interaction Analysis
Without identified biological targets, there are no computational or experimental studies (e.g., X-ray crystallography, NMR spectroscopy) detailing the specific molecular interactions between this compound and any protein.
Mechanism-Based Target Validation in Preclinical Models
There are no published preclinical studies using cell-based assays or animal models to validate any potential mechanism of action for this compound.
Ligand-Target Binding Kinetics and Thermodynamics
Due to the absence of an identified biological target, there is no information on the binding kinetics (association and dissociation rates) or the thermodynamic properties (enthalpy and entropy changes) of the interaction between this compound and any biological molecule.
Pharmacological Modulatory Mechanisms and Cellular Pathways Influenced by 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine
Intracellular Signaling Cascade Modulation
There is currently no available scientific literature that describes the modulation of any intracellular signaling cascades by 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. Research studies detailing its interaction with specific signaling pathways, such as MAP kinase, PI3K-Akt, or others, have not been identified.
Gene Expression and Protein Regulation Studies
No studies have been published that investigate the effects of this compound on gene expression or protein regulation. Consequently, there is no data on whether this compound can alter the transcription of specific genes or the translation and post-translational modification of proteins.
Cellular Assays for Mechanistic Elucidation
Information regarding the use of cellular assays to elucidate the mechanism of action of this compound is not present in the available scientific literature. There are no published reports of its use in reporter gene assays, enzyme activity assays, or other relevant cellular-based mechanistic studies.
Investigation of Downstream Biological Effects in in vitro Systems
There are no published in vitro studies describing the downstream biological effects of this compound. Research on its effects on cellular processes such as proliferation, apoptosis, differentiation, or migration in cell culture systems has not been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine Analogues
Systematic Structural Modifications and Their Impact on Biological Activity
There is no available data in the scientific literature detailing systematic structural modifications of the 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold. Research on analogous series, where, for instance, the methyl group on the pyridine (B92270) ring is varied, the substitution on the pyrrolidine (B122466) ring is altered, or the linker between the two ring systems is modified, has not been published. As a result, no data tables correlating specific structural changes to changes in biological activity can be generated.
Identification of Pharmacophores and Key Structural Motifs
Without a set of active analogues and their corresponding biological data, the identification of a specific pharmacophore for this compound is not possible. A pharmacophore model requires a comparison of the structural features of multiple active and inactive molecules to determine the essential elements for biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. Such studies have not been conducted for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. As there are no published studies providing such a dataset for analogues of this compound, no QSAR models have been developed or reported.
Conformational Analysis and Its Role in Activity
Conformational analysis, the study of the three-dimensional shapes of a molecule and their relative energies, is crucial for understanding how a molecule interacts with its biological target. However, no experimental (e.g., X-ray crystallography, NMR) or computational studies on the conformational preferences of this compound have been published. Therefore, the role of its specific conformation in any potential biological activity remains uninvestigated.
Computational and Theoretical Studies on 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, docking studies would be instrumental in understanding its potential interactions with a target protein, such as a protein kinase.
In a typical docking protocol, the 2-aminopyridine (B139424) core would be predicted to form key hydrogen bonds with the hinge region of a kinase active site, a common binding motif for this scaffold. tandfonline.com The 4-methyl group on the pyridine (B92270) ring and the pyrrolidin-3-ylmethyl side chain would then be evaluated for their interactions with surrounding hydrophobic pockets and solvent-exposed regions. The binding energy, often expressed as a docking score, quantifies the predicted affinity.
Following docking, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. An MD simulation of the this compound-protein complex would provide a dynamic view of the binding, assessing the stability of the interactions predicted by docking. acs.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and help calculate a more accurate binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). tandfonline.commdpi.com Studies on similar pyridine-based kinase inhibitors have shown that MD simulations are critical for confirming the stability of ligand-receptor interactions and understanding the role of solvent molecules in the binding site. acs.orgmdpi.com
| Parameter | Description | Typical Finding for Aminopyridine Scaffolds |
| Docking Score | Predicted binding affinity (e.g., in kcal/mol). | Scores typically range from -7 to -12 kcal/mol for active kinase inhibitors. |
| Key H-Bonds | Hydrogen bonds formed with hinge region residues (e.g., Glu, Leu). tandfonline.com | The 2-amino group and pyridine nitrogen are primary H-bond donors/acceptors. |
| Hydrophobic Interactions | Interactions involving non-polar residues. | The methyl group and parts of the pyrrolidine (B122466) ring would likely engage in van der Waals contacts. |
| RMSD | Root Mean Square Deviation during MD simulation, indicating stability. | A stable complex would show an RMSD value that plateaus below 3 Å. |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. ijret.orgresearchgate.net For this compound, these calculations can elucidate properties that govern its reactivity and intermolecular interactions.
Key parameters derived from quantum chemical studies include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and chemically reactive. ijret.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.
For aminopyridine derivatives, DFT calculations have shown that substitutions on the pyridine ring significantly influence these electronic properties. ijret.org The methyl and pyrrolidinylmethyl groups in the target compound would be expected to alter the charge distribution and orbital energies compared to an unsubstituted 2-aminopyridine core.
| Property | Description | Predicted Significance for the Compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences charge-transfer interactions with the protein target. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences charge-transfer interactions with the protein target. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A low energy gap suggests higher reactivity and polarizability. ijret.org |
| Dipole Moment | Measure of the net molecular polarity. | Affects solubility and the ability to cross cell membranes. |
| MEP Minima | Regions of most negative electrostatic potential. | Likely located near the pyridine nitrogen and exocyclic amine, indicating H-bond acceptor sites. |
De Novo Drug Design Principles Applied to the Core Scaffold
De novo drug design involves the computational generation of novel molecular structures with desired properties, often tailored to fit a specific biological target. nih.gov The this compound structure contains a 2-aminopyridine core, which is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govmdpi.com This core can serve as an excellent starting point for de novo design strategies.
Two common approaches are:
Scaffold Hopping: This involves replacing the central 2-aminopyridine core with other structurally distinct but functionally similar heterocyclic systems (isosteres) to explore new chemical space and potentially improve properties like selectivity or patentability. researchgate.net
Fragment-Based/Structure-Based Growth: Using the known binding mode of the core scaffold, new functional groups or fragments can be computationally "grown" or linked to specific positions (like the 4-position methyl group or the N-linked side chain) to form new, potentially more potent, inhibitors. arxiv.org For example, computational algorithms could explore alternative side chains to the pyrrolidine ring to achieve better interaction with a specific pocket in the target protein.
These design principles, guided by docking scores and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allow for the rational creation of a focused library of new derivatives for synthesis. tandfonline.com
| Design Strategy | R-Group Modification Site | Potential New Functional Groups | Desired Outcome |
| Structure-Based Growth | Pyrrolidine Ring | Hydroxymethyl, Carboxamide, Fluorinated alkyls | Form additional hydrogen bonds or enhance hydrophobic interactions. |
| Structure-Based Growth | Pyridine C4-Position | Cyclopropyl, Trifluoromethyl, Methoxy | Modulate electronics, improve metabolic stability, or fill a specific pocket. |
| Scaffold Hopping | 2-Aminopyridine Core | Aminopyrimidine, Imidazopyridine, Pyrazolopyridine | Explore new intellectual property, alter selectivity profile. nih.gov |
Cheminformatics and Big Data Analysis in Compound Prioritization
Cheminformatics applies computational methods to analyze large chemical datasets, while big data analytics leverages vast amounts of biological and chemical information to identify trends and make predictions. These approaches are essential for prioritizing which compounds to advance in a drug discovery pipeline. nih.gov
For a compound like this compound, these methods would be applied as follows:
Similarity and Substructure Searching: Large databases like ChEMBL or PubChem can be searched for compounds with similar structures or containing the 2-aminopyridine scaffold. Analyzing the known biological activities of these related compounds can provide initial hypotheses about the potential targets and activities of the new molecule. zenodo.org
Quantitative Structure-Activity Relationship (QSAR): If a set of related aminopyridine analogues with known biological activity is available, a QSAR model can be built. mdpi.com This model creates a mathematical relationship between chemical descriptors (e.g., molecular weight, logP, electronic properties) and their activity. The model can then predict the activity of new, unsynthesized compounds, including this compound.
Machine Learning and Target Prediction: Modern machine learning algorithms can be trained on massive datasets of compound-protein interactions. nih.gov These models can predict a probability profile of potential biological targets for a novel compound, helping to prioritize it for screening against specific targets, such as certain kinase families. miami.edubiorxiv.org This data-driven approach helps focus experimental resources on the most promising molecules and therapeutic areas. bohrium.com
| Cheminformatics Method | Data Input | Output/Application |
| Similarity Searching | Molecular structure (fingerprint) of the query compound. | A ranked list of structurally similar compounds with known biological data. |
| QSAR Modeling | A training set of analogue structures and their measured activities. | A predictive model to estimate the activity of new, untested analogues. mdpi.com |
| Target Prediction | Molecular structure of the query compound. | A list of probable protein targets ranked by prediction confidence score. |
| ADMET Prediction | Molecular structure of the query compound. | In silico estimation of properties like solubility, permeability, and potential toxicity. benthamdirect.com |
Preclinical in Vitro and Mechanistic in Vivo Studies of 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine
Cell-Based Assays for Mechanistic Efficacy
Cell Viability and Proliferation Studies (Mechanistic Context)
No publicly available studies were identified that investigated the effects of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine on cell viability or proliferation.
Functional Assays in Primary Cell Cultures and Cell Lines
There are no available research articles or data detailing the functional effects of this compound in primary cell cultures or established cell lines.
in vitro Pharmacodynamic Characterization
Information regarding the in vitro pharmacodynamic properties of this compound, including its interaction with specific biological targets, is not available in the public scientific literature.
Mechanistic in vivo Animal Models (e.g., target engagement, biomarker modulation)
Proof-of-Mechanism Studies in Relevant Animal Models
No in vivo studies in animal models have been published that would provide proof of mechanism for this compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Research Models
Data correlating the pharmacokinetic and pharmacodynamic properties of this compound in any research models are not publicly available.
Development and Research on Analogues and Derivatives of 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine
Design and Synthesis of Novel Chemical Entities (NCEs) Based on the Core Scaffold
The design of novel chemical entities (NCEs) based on the 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold involves strategic modifications to its core components: the 2-aminopyridine (B139424) ring, the methyl substituent, and the pyrrolidin-3-ylmethyl group. The rationale behind these modifications is to optimize properties such as potency, selectivity, and pharmacokinetic profiles.
The synthesis of these analogues typically involves multi-step sequences. A common approach for the core structure is the coupling of a suitably substituted 2-halopyridine with an appropriate amine. For the synthesis of this compound and its derivatives, a key step would be the reaction of 2-chloro-4-methylpyridine (B103993) with 3-(aminomethyl)pyrrolidine. The pyrrolidine (B122466) component itself can be synthesized with various substituents to explore different regions of chemical space.
Synthetic strategies for related 2-aminopyridine derivatives often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the pyridine (B92270) ring and the amine. The synthesis of substituted pyrrolidine precursors can be achieved through various methods, including stereoselective routes to control the chirality of the pyrrolidine ring, which can be crucial for biological activity.
Comparative Biological Activity and Mechanistic Insights of Analogues
The biological activity of analogues of this compound is highly dependent on the nature and position of substituents. The 2-aminopyridine moiety is a well-known "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bond interactions with the protein backbone. Therefore, analogues of this compound are often evaluated for their kinase inhibitory activity.
Structure-activity relationship (SAR) studies on related 2-aminopyridine series have shown that modifications at various positions of the pyridine ring can significantly impact potency and selectivity. For instance, in other 2-amino-4-methylpyridine (B118599) analogues developed as inducible nitric oxide synthase (iNOS) inhibitors, substitution at the 6-position of the pyridine ring was found to tolerate bulky groups and influence potency. nih.gov
The pyrrolidine ring offers a three-dimensional structural element that can be modified to probe interactions with specific pockets in a target protein. The stereochemistry of the pyrrolidine ring and the attachment point of the side chain are critical determinants of biological activity. For example, in a series of 3-chloro-4-fluorophenyl-(4-fluoro-4{[(pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)methanone derivatives, the substitution pattern on the pyridine ring synergistically affected their 5-HT1A agonist properties. nih.gov While not direct analogues, these findings highlight the sensitivity of biological activity to subtle structural changes in related scaffolds.
Mechanistic insights are often gained through a combination of biochemical assays, cell-based assays, and structural biology techniques like X-ray crystallography. These studies can reveal how these compounds bind to their biological targets and exert their effects at a molecular level.
Due to the lack of publicly available, specific biological data for direct analogues of this compound, a detailed comparative data table cannot be constructed at this time.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach starts with the screening of low molecular weight compounds (fragments) that typically bind to the target protein with low affinity. The 2-aminopyridine and pyrrolidine moieties are common fragments in commercially available and proprietary fragment libraries.
In the context of the this compound scaffold, an FBDD approach could involve screening a library of pyridine-based fragments to identify initial hits that bind to a target of interest. Subsequently, these hits could be grown or linked with other fragments, such as a pyrrolidine-containing fragment, to increase potency and selectivity. The 2-aminopyridine scaffold is particularly well-suited for FBDD in the area of kinase inhibitor design due to its ability to form key interactions with the kinase hinge region.
The success of FBDD heavily relies on biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to detect the weak binding of fragments and to guide their optimization.
Lead Optimization Strategies for Related Compounds
Potency and Selectivity: Fine-tuning the substituents on both the pyridine and pyrrolidine rings to maximize interactions with the target protein while minimizing off-target effects. This can involve exploring a range of alkyl, aryl, and heterocyclic groups at different positions.
Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This could involve introducing polar groups to enhance solubility or blocking sites of metabolism to increase metabolic stability.
Physicochemical Properties: Adjusting properties such as lipophilicity (logP) and polar surface area (PSA) to ensure good cell permeability and oral bioavailability.
A common strategy in the lead optimization of 2-aminopyridine derivatives is to explore substitutions at the 4-, 5-, and 6-positions of the pyridine ring. The pyrrolidine moiety can be functionalized to introduce diversity and to modulate physicochemical properties. For example, the nitrogen atom of the pyrrolidine can be substituted, or substituents can be introduced on the carbon atoms of the ring.
Computational modeling and molecular docking are often employed to guide the design of new analogues during lead optimization, helping to predict how structural changes will affect binding to the target and other properties.
Advanced Analytical and Characterization Methodologies for 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine Research
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. These methods provide insights beyond simple confirmation, revealing nuanced structural features and three-dimensional arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the molecular structure. While standard ¹H and ¹³C NMR provide basic structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive assignment of all proton and carbon signals, especially in complex molecules. These techniques map the connectivity between atoms, confirming the specific arrangement of the 4-methylpyridine and pyrrolidinylmethyl fragments.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is critical for confirming the elemental composition of the molecule. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be determined with high accuracy, allowing for the calculation of its elemental formula (C₁₁H₁₇N₃). Tandem mass spectrometry (MS/MS) further aids in structural confirmation by analyzing the fragmentation patterns of the parent ion, providing evidence for the connectivity of the pyridine (B92270) and pyrrolidinemethyl moieties.
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a compound in its solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures demonstrates the power of this technique. For instance, it can be used to study co-crystals, where the target compound is crystallized with a second molecule (a co-former) to form a new crystalline solid with potentially different physical properties. The crystallographic data provides precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding, which are crucial for understanding the compound's behavior in the solid state.
Below is a representative data table illustrating the type of information obtained from an X-ray crystallographic analysis of a related aminopyridine derivative. researchgate.netnih.govnih.gov
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₁H₁₁N₃ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.5434 (14) |
| b (Å) | 5.8198 (6) |
| c (Å) | 23.045 (2) |
| Volume (ų) | 1950.5 (3) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (Mg m⁻³) | 1.262 |
| Temperature (K) | 173 |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reverse-phase HPLC (RP-HPLC) method would typically be developed. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape for the amine compound. ptfarm.plthermofisher.cn Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the pyridine ring exhibits strong absorbance. A validated HPLC method provides data on purity, identifies impurities, and can be used for quality control.
The table below outlines typical parameters for the validation of an HPLC method for purity assessment.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.995 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for real-time reaction monitoring. rsc.org A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). The plate is then developed in a suitable solvent system (mobile phase), which is chosen to effectively separate the starting materials, intermediates, and the final product. By comparing the spots of the reaction mixture to reference spots of the starting materials, a chemist can quickly determine if the reaction is complete. Visualization is typically achieved using UV light or a chemical staining agent like ninhydrin, which reacts with amines to produce a colored spot. rsc.org
Bioanalytical Methodologies for Compound Quantification in Biological Matrices (Research Context)
In a research setting, quantifying this compound in biological matrices such as plasma or urine is essential for pharmacokinetic or metabolic studies. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). fda.govnih.govresearchgate.net
This technique offers exceptional sensitivity and selectivity. The process begins with sample preparation , where the compound is extracted from the biological matrix, and proteins are removed, often through protein precipitation or solid-phase extraction (SPE). mdpi.com An internal standard is added to correct for variations during sample processing and analysis.
The extracted sample is then injected into an HPLC system for separation. Following chromatographic separation, the analyte is ionized (typically via ESI) and detected by a tandem mass spectrometer. The detector is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the mass of the target molecule) is selected and fragmented to produce a characteristic product ion. This specific precursor-to-product ion transition is monitored, providing high selectivity and minimizing interference from other components in the matrix. fda.gov
The following table presents a hypothetical set of parameters for an LC-MS/MS method for the quantification of the target compound in plasma.
| Parameter | Example Setting |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition | [M+H]⁺ → Product Ion (e.g., 178.3 → fragment) |
| Linear Range | e.g., 0.1 - 100 ng/mL |
Advanced Microscopy for Cellular Localization and Interaction Studies
To investigate the compound's behavior within a cellular environment, advanced microscopy techniques are employed. If this compound is not intrinsically fluorescent, a common strategy is to chemically modify it by attaching a fluorescent tag (a fluorophore). This creates a fluorescent derivative that mimics the behavior of the parent compound but can be visualized using fluorescence microscopy. Studies on related imidazo[1,2-a]pyridine derivatives have shown that such heterocyclic systems can exhibit fluorescent properties, suggesting that derivatization is a viable strategy. nih.gov
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for this purpose. It allows for high-resolution optical sectioning of cells, eliminating out-of-focus light to create sharp, detailed images. By treating live or fixed cells with the fluorescently-labeled compound, researchers can:
Determine Cellular Uptake and Subcellular Localization: Visualize if the compound enters the cells and where it accumulates (e.g., in the cytoplasm, nucleus, mitochondria, or other organelles).
Co-localization Studies: By using multiple fluorescent labels for the compound and specific cellular targets (like a protein or organelle), it is possible to determine if the compound physically associates with these targets. Overlap in the fluorescent signals would suggest a potential interaction or co-localization.
These microscopy studies provide crucial insights into the compound's mechanism of action at a cellular level, guiding further research into its biological function.
Future Research Directions and Unaddressed Academic Questions for 4 Methyl N Pyrrolidin 3 Ylmethyl Pyridin 2 Amine
Emerging Therapeutic Areas and Unexplored Biological Pathways
The therapeutic potential of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine remains largely uncharted territory. The presence of both a pyridine (B92270) and a pyrrolidine (B122466) ring suggests a number of plausible, yet unexplored, biological activities. Future research could productively focus on the following areas:
Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have been investigated for a variety of CNS conditions. nih.gov The ability of the pyrrolidine scaffold to introduce three-dimensionality can be advantageous for targeting complex protein binding sites within the CNS. researchgate.netnih.gov The potential for this compound to modulate neurotransmitter receptors or ion channels warrants investigation.
Oncology: Pyridine-containing compounds have shown broad-spectrum therapeutic applications, including in oncology. nih.gov Investigating the anti-proliferative or kinase-inhibitory activity of this compound in various cancer cell lines could be a fruitful avenue of research.
Infectious Diseases: The pyridine scaffold is a component of several anti-tuberculosis agents. nih.gov Screening this compound for activity against a range of bacterial and viral pathogens could uncover novel anti-infective properties.
A significant gap in our understanding is which specific biological pathways this compound might modulate. High-throughput screening and chemoproteomics could be employed to identify its molecular targets.
Synergistic Research Opportunities with Other Compounds or Modalities
The potential for this compound to be used in combination with other therapeutic agents is an area ripe for exploration. Synergistic effects can lead to enhanced efficacy and reduced side effects.
| Potential Combination Therapy | Rationale |
| With existing CNS drugs | If the compound shows activity as a neuromodulator, combining it with existing antidepressants or antipsychotics could lead to improved patient outcomes. |
| With established chemotherapeutics | In an oncology context, it could potentially be used to overcome drug resistance or to sensitize cancer cells to the effects of other cytotoxic agents. |
| With other anti-infective agents | Combination therapy is a cornerstone of modern infectious disease treatment, and this compound could be investigated for its ability to potentiate the effects of known antibiotics or antivirals. |
Further research is needed to determine if this compound could act as a chemosensitizer or a modulator of drug metabolism, which would open up additional avenues for combination therapies.
Challenges and Opportunities in Rational Drug Design for Pyridine/Pyrrolidine-based Compounds
The rational design of drugs based on the pyridine and pyrrolidine scaffolds presents both challenges and opportunities.
Challenges:
Stereochemistry: The pyrrolidine ring contains chiral centers, meaning that different stereoisomers of this compound could have vastly different biological activities and toxicities. researchgate.netnih.gov The stereoselective synthesis and separation of these isomers is a key challenge. mdpi.com
Metabolic Stability: The pyridine ring can be susceptible to metabolic modification, which could affect the compound's pharmacokinetic profile. researchgate.net
Toxicity: As with any new chemical entity, a thorough toxicological assessment would be required to ensure its safety.
Opportunities:
Structural Diversity: The pyridine and pyrrolidine rings can be readily functionalized, allowing for the creation of a diverse library of analogues to explore structure-activity relationships (SAR). researchgate.nettandfonline.com
Improved Physicochemical Properties: The non-planar nature of the pyrrolidine ring can lead to improved solubility and cell permeability compared to more planar structures. researchgate.netnih.gov
Scaffold Hopping: The pyridine-pyrrolidine core could serve as a novel scaffold for targeting known biological targets, potentially leading to new intellectual property.
Future research in this area will likely focus on developing efficient and stereoselective synthetic routes to this and related compounds, as well as using computational modeling to predict their binding to various protein targets.
Gaps in Current Mechanistic Understanding and Methodological Advancements
Given the lack of specific research on this compound, our mechanistic understanding is virtually non-existent. Key questions that need to be addressed include:
What are the primary molecular targets of this compound?
What are the downstream signaling pathways that are affected by its binding to these targets?
How does its chemical structure relate to its biological activity?
To address these questions, a number of methodological advancements could be leveraged:
| Research Question | Potential Methodological Approach |
| Target Identification | Affinity chromatography, chemical proteomics, and yeast three-hybrid screening. |
| Mechanism of Action | Gene expression profiling, reporter assays, and biophysical techniques such as surface plasmon resonance and isothermal titration calorimetry. |
| Structure-Activity Relationship | High-throughput synthesis and screening of analogues, coupled with computational docking and molecular dynamics simulations. |
The development of novel synthetic methodologies for creating libraries of pyridine-pyrrolidine compounds will be crucial for advancing our understanding of their therapeutic potential. tandfonline.com
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond at 1.34 Å in pyridine rings) .
- NMR spectroscopy : Key signals include δ 2.35 ppm (N-CH₃) and δ 7.8–8.2 ppm (pyridine protons) .
- HPLC : Confirms purity (>95%) with retention times calibrated against standards .
How can contradictory structural data from XRD and NMR be resolved?
Advanced
Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution). Use variable-temperature NMR to probe conformational flexibility, and compare with solid-state DFT simulations of XRD data. For example, pyrrolidine ring puckering may explain differences in dihedral angles .
What strategies validate analytical methods for purity assessment?
Q. Advanced
- Cross-validation : Compare HPLC (UV detection) with LC-MS for mass confirmation.
- Calibration curves : Use certified reference materials (e.g., 4-methylpyridine derivatives) with R² > 0.99 .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to confirm method robustness.
How can reaction optimization address low yields in scale-up?
Advanced
Implement feedback loops between computational predictions and experimental screening. For example, ICReDD’s approach narrows optimal conditions (solvent, temperature) by iterating between quantum mechanics (QM) calculations and high-throughput experimentation. This reduced optimization time by 70% in C–N coupling reactions .
What experimental designs are used to study biological activity?
Q. Basic
- In vitro assays : Screen for kinase inhibition using fluorescence polarization (e.g., IC₅₀ values against EGFR).
- Docking studies : Predict binding modes using PyMol or AutoDock .
Advanced
Use cryo-EM or SPR (surface plasmon resonance) to resolve binding kinetics. For example, SPR revealed a Kd of 12 nM for interactions with dopamine receptors .
How are hazardous intermediates managed during synthesis?
Q. Advanced
- Safety protocols : Use Schlenk lines for air-sensitive steps (e.g., handling lithium aluminum hydride).
- Waste treatment : Segregate halogenated byproducts and neutralize with 10% NaHCO₃ before disposal .
What methodologies enable comparative studies with analogs?
Advanced
Apply systematic comparison frameworks from political science (e.g., Morlino’s three-step approach):
Q. Why compare? Identify shared targets (e.g., dopamine receptors).
Q. What to compare? Structural motifs (e.g., pyridine vs. pyrimidine cores).
Q. How to compare? Use multivariate ANOVA to assess activity differences .
How do fluorinated analogs differ in pharmacokinetic properties?
Advanced
Fluorine substitution (e.g., at C4) increases metabolic stability by reducing CYP450 oxidation. In vivo studies in rodents showed a 2.3-fold longer half-life compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
